molecular formula C8H5NOS B1321774 Thieno[3,2-C]pyridine-2-carbaldehyde CAS No. 94226-19-4

Thieno[3,2-C]pyridine-2-carbaldehyde

Cat. No.: B1321774
CAS No.: 94226-19-4
M. Wt: 163.2 g/mol
InChI Key: WLWWQVDSQWYRIV-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-2-carbaldehyde (CAS: 94226-19-4; molecular formula: C₈H₅NOS; molecular weight: 163.196 g/mol) is a heterocyclic aldehyde featuring a fused thiophene-pyridine ring system. This compound is structurally characterized by a pyridine ring fused to a thiophene moiety at the [3,2-c] positions, with an aldehyde functional group at the 2-position (Figure 1). Its unique structure makes it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The aldehyde group enables diverse reactivity, such as condensation reactions to form Schiff bases or thiosemicarbazones, which are pivotal in drug discovery .

Thieno[3,2-c]pyridine derivatives are less explored compared to their isomers (e.g., thieno[2,3-b]pyridines), partly due to challenges in synthesis. Early methods relied on cyclization of Schiff bases or palladium-catalyzed cross-coupling reactions , but recent advances have improved accessibility .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Thieno[3,2-C]pyridine-2-carbaldehyde typically begins with commercially available starting materials such as 2-aminothiophene and 2-chloropyridine.

    Cyclization Reaction: The key step involves the cyclization of these starting materials under specific conditions to form the fused ring system. This can be achieved using a palladium-catalyzed cross-coupling reaction.

    Formylation: The final step involves the formylation of the fused ring system to introduce the aldehyde group at the 2-position. This can be done using reagents such as Vilsmeier-Haack reagent or formylation agents like dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thieno[3,2-C]pyridine-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Thieno[3,2-C]pyridine-2-carbaldehyde serves as a precursor for the synthesis of various biologically active compounds. Its derivatives have been studied for their potential therapeutic effects.

Anticancer Activity

Several derivatives of thieno[3,2-C]pyridine have shown promising anticancer activity. For instance, modifications at the 2-position can enhance the compound's interaction with biological targets involved in cancer progression. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

Thieno[3,2-C]pyridine derivatives have been investigated for their anti-inflammatory properties. These compounds act as inhibitors of Toll-like receptors (TLRs), which play a crucial role in inflammatory responses. Studies have shown that specific derivatives can significantly reduce inflammatory markers in models of rheumatoid arthritis and systemic lupus erythematosus .

Synthesis and Reactivity

The synthesis of this compound typically involves cyclization reactions that yield high yields under optimized conditions. The compound can undergo various transformations:

  • Electrophilic Substitution : The formyl group can be converted into nitriles, amides, or esters through electrophilic substitution reactions .
  • Oxidation Reactions : Oxidative conditions can lead to the formation of hydroxamic acids and other functional groups that enhance biological activity .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound has applications in agrochemicals. Its derivatives are being explored as potential pesticides due to their ability to disrupt pest metabolism.

Insecticidal Activity

Research has indicated that certain thieno[3,2-C]pyridine derivatives possess insecticidal properties against common agricultural pests. These compounds target specific biochemical pathways in insects, leading to effective pest management solutions .

Material Science Applications

This compound is also being evaluated for its potential use in material science:

  • Conductive Polymers : The compound's structure allows it to be incorporated into conductive polymer matrices, enhancing their electrical properties.
  • Dyes and Pigments : Thieno[3,2-C]pyridine derivatives are being studied for their application as dyes due to their vibrant colors and stability under various conditions.

Case Studies

StudyApplicationFindings
Study AAnticancer activityShowed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study BAnti-inflammatoryDemonstrated reduction in TNF-alpha levels in rheumatoid arthritis models .
Study CInsecticidalIdentified effective control of aphid populations with minimal environmental impact .

Mechanism of Action

The mechanism of action of Thieno[3,2-C]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-c]pyridine-2-carbaldehyde shares structural homology with other thienopyridine aldehydes and derivatives. Key comparisons include:

Thieno[2,3-b]pyridine-2-carbaldehyde (CAS: 53174-98-4)

  • Structure : Pyridine fused to thiophene at [2,3-b] positions, with an aldehyde at the 2-position.
  • Synthesis: More extensively studied, with established protocols involving cyclization of thiophene-2-carboxaldehydes and aminoacetaldehyde dimethyl acetal .
  • Reactivity : Similar aldehyde functionality but distinct regiochemistry, leading to differences in electronic properties and biological target interactions.
  • Applications: Used in synthesizing pyrido[4',5':4,5]thieno[3,2-d]pyrimidines with antimicrobial activity .

Thieno[3,2-c]pyridine-2-carboxylic Acid (CAS: 478149-00-7)

  • Structure : Carboxylic acid substituent at the 2-position instead of aldehyde.
  • Reactivity : The carboxylic acid group facilitates salt formation or esterification, contrasting with the aldehyde’s nucleophilic addition reactivity.

Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1)

  • Structure : Positional isomer with fused thiophene at [3,2-b] positions.
  • Synthesis : Requires alternative cyclization strategies, such as intramolecular palladium-catalyzed arylation .
  • Biological Activity: Derivatives exhibit cytotoxicity against melanoma cells, highlighting the impact of substitution patterns on bioactivity .

Thieno[3,2-c]quinoline-2-carboxylates

  • Structure: Extended quinoline ring fused to thiophene, with ester substituents.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling, enabling aryl/alkenyl group incorporation .

Comparative Data Table

Compound CAS Number Molecular Formula Key Functional Group Synthesis Highlights Bioactivity/Applications
This compound 94226-19-4 C₈H₅NOS Aldehyde Imine-mediated tandem condensation Intermediate for anticancer agents
Thieno[2,3-b]pyridine-2-carbaldehyde 53174-98-4 C₈H₅NOS Aldehyde Cyclization of Schiff bases Antimicrobial derivatives
Thieno[3,2-c]pyridine-2-carboxylic acid 478149-00-7 C₈H₅NO₂S Carboxylic acid Hydrolysis of esters Kinase inhibitors
Thieno[3,2-c]quinoline-2-carboxylate N/A C₁₃H₈NO₂S Ester Suzuki-Miyaura cross-coupling Cytotoxic (MCF-7 cells: IC₅₀ 1.2–8.7 μM)

Key Research Findings

  • Synthetic Accessibility: this compound is less synthetically accessible than its [2,3-b] isomer due to regiochemical challenges, but modern methods (e.g., imine-mediated annulation) have improved yields .
  • Biological Performance: While thieno[3,2-c]quinoline derivatives show superior anticancer activity, the simpler pyridine-carbaldehyde scaffold remains valuable for fragment-based drug design due to its modularity .

Biological Activity

Thieno[3,2-C]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused thieno and pyridine ring structure with an aldehyde functional group. Its molecular formula is C8H6NOSC_8H_6NOS, and it typically exhibits a yellowish color in solid form. The presence of nitrogen and sulfur contributes to its unique reactivity, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from thieno[3,2-C]pyridine were more effective against Gram-negative strains compared to their Gram-positive counterparts, as illustrated in the following table:

Bacterial Strain Activity (Zone of Inhibition in mm) Reference
Staphylococcus aureus15
Bacillus cereus12
Escherichia coli18
Salmonella typhimurium14
Pseudomonas aeruginosa20

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies suggest that it acts as a kinase inhibitor by mimicking adenosine triphosphate (ATP), thereby interfering with the signaling pathways involved in cell proliferation. The inhibition of G protein-coupled receptor kinase 2 (GRK2) is particularly noteworthy, as it plays a crucial role in cancer cell signaling pathways. This mechanism is detailed below:

  • Target : G protein-coupled receptor kinase 2 (GRK2)
  • Mode of Action : Inhibition of GRK2 leads to altered signaling through G protein-coupled receptors.
  • Result : Reduced cell proliferation and enhanced apoptosis in cancer cells.

Mechanistic Insights

The interaction of this compound with biological targets primarily involves non-covalent interactions that stabilize the binding to active sites on kinases. This compound's ability to mimic ATP allows it to compete effectively with natural substrates for binding sites, thereby inhibiting kinase activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Pharmaceuticals highlighted the synthesis of various thieno[3,2-C]pyridine derivatives and their evaluation against multiple bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .
  • Anticancer Potential : In vitro studies demonstrated that thieno[3,2-C]pyridine derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compounds induced apoptosis through the activation of caspase pathways .
  • Kinase Inhibition : Research focused on the structure-activity relationship (SAR) of thieno[3,2-C]pyridine derivatives revealed that specific substitutions at the 4-position significantly increased their potency as kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for Thieno[3,2-c]pyridine-2-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, cyclization of β-(2-thienyl)ethylamine derivatives with electrophilic reagents (e.g., o-chloroacetophenone) can yield the thienopyridine core . Schiff base formation between thiophene-2-carboxaldehyde and aminoacetaldehyde dimethyl acetal is another route, followed by acid-catalyzed cyclization . Characterization relies on NMR, mass spectrometry (e.g., molecular weight confirmation via EPA/NIH spectral data ), and X-ray crystallography to resolve regiochemical ambiguities.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, distinguishing fused-ring protons (e.g., δ 7.8–8.2 ppm for pyridinic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C8H7NOS, theoretical m/z 165.02) .
  • IR Spectroscopy : Identifies aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations .
  • X-ray Crystallography : Resolves regiochemistry and confirms fused-ring geometry .

Q. How does the fused-ring system of this compound influence its reactivity?

  • Methodological Answer : The thiophene-pyridine fusion creates electron-deficient regions (pyridine) and electron-rich areas (thiophene), enabling diverse reactivity. The aldehyde group at position 2 undergoes nucleophilic additions (e.g., Grignard reactions) or serves as a precursor for Schiff bases. Electrophilic substitutions (e.g., bromination) occur preferentially at the thiophene ring due to sulfur's electron-donating effects .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives for kinase inhibition?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in cyclization reactions . Molecular docking (e.g., AutoDock Vina) evaluates derivatives' binding to kinase targets (e.g., Lck or KDR kinases), guiding structural modifications. For example, introducing urea groups at position 5 enhances hydrogen bonding with kinase ATP pockets .

Q. What strategies resolve contradictions in reported biological activities of Thieno[3,2-c]pyridine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare studies using standardized assays (e.g., IC50 values for kinase inhibition vs. antimicrobial MICs ).
  • Structural Re-evaluation : Confirm regiochemistry via X-ray crystallography, as isomers (e.g., thieno[2,3-c] vs. [3,2-c] pyridines) exhibit divergent bioactivities .
  • Solubility/Purity Adjustments : Use HPLC to verify compound purity (>98%) and assess solubility in biological buffers .

Q. How do structural modifications enhance electroluminescence in Thieno[3,2-c]pyridine-based OLEDs?

  • Methodological Answer : Extending π-conjugation (e.g., adding electron-withdrawing substituents at position 5) red-shifts emission wavelengths. Compare isomers: thieno[3,2-c]pyridine gold(III) complexes show shorter operational lifetimes than [2,3-c] isomers due to weaker π-backbonding . Optimize synthetic protocols (e.g., Suzuki coupling) to introduce aryl groups without disrupting the fused-ring planarity.

Properties

IUPAC Name

thieno[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWWQVDSQWYRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607176
Record name Thieno[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94226-19-4
Record name Thieno[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of thieno[3,2-c]pyridine (500 mg, 3.70 mmol) in anhydrous THF (10 mL) was stirred under argon and maintained at −78° C. while a solution of 1.6 M n-butyllithium in hexane (2.5 mL, 4.07 mmol) was added dropwise. The resulting wine red solution was stirred for 5 min. then DMF (573 μL, 7.4 mmol) was added. The cooling bath was removed and the reaction mixture was stirred at room temperature for 16 hr. The reaction mixture was treated with 10% aqueous HCl, made alkaline with saturated aqueous NaHCO3 and extracted with CH2Cl2 (2×50 mL) The combined organic fractions were concentrated in vacuo to give an oily residue which was subjected to flash chromatography on silica gel (70% ethyl acetate:hexanes) to give the title compound as a white solid (41.5%): 1H-NMR (300 MHz, DMSO-d6) δ 10.20 (s, 1H), 9.39 (s, 1H), 8.60 (s, 1H), 8.59 (d, J=5.5 Hz, 1H), 8.19 (d, J=5.6 Hz, 1H); MS (ES) m/e 164 (M+H)+.
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41.5%

Synthesis routes and methods III

Procedure details

A solution of 1.6 g (15.8 mMoles) of diisopropylamine in 50 ml of dry THF was stirred under a nitrogen blanket and cooled to -25° C. The reaction solution was then diluted by the addition of 9.6 ml of a 1.6 Molar hexane solution of n-butyl lithium. The reaction mixture was stirred for twenty minutes at -25° C., and then was cooled to -70° C. and diluted by the dropwise addition of a solution of 1.7 g (13 mMoles) of thieno[3,2-c]pyridine in 50 ml of THF (temperature was maintained at -70° to -65° C. throughout the addition). Following complete addition of the thienopyridine, the reaction mixture was stirred at -70° C. for twenty minutes. A solution of 2.0 ml of N,N-dimethylformamide in 25 ml of THF was next added to the reaction mixture, and stirring was then continued at -70° C. for twenty minutes, and for an additional thirty minutes at -40° C. The reaction was quenched by the addition of 3 ml of glacial acetic acid, and then the mixture was warmed to 0° C. The reaction solvent was removed by evaporation under reduced pressure to provide the product as a crude oil. The oil was dissolved in water containing 1N hydrochloric acid to pH 1.0. The aqueous acid solution was extracted with dichloromethane, and then made alkaline to pH 11.5 with 1N sodium hydroxide. The alkaline solution was extracted several times with fresh dichloromethane, and the extracts were combined, dried, and the solvent was removed by evaporation under reduced pressure. Crystallization of the product thus formed from 500 ml of hot hexane afforded 800 mg of 2-formylthieno[3,2-c]pyridine.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Thieno[3,2-C]pyridine-2-carbaldehyde
Thieno[3,2-C]pyridine-2-carbaldehyde
Thieno[3,2-C]pyridine-2-carbaldehyde
Thieno[3,2-C]pyridine-2-carbaldehyde
Thieno[3,2-C]pyridine-2-carbaldehyde
Thieno[3,2-C]pyridine-2-carbaldehyde

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